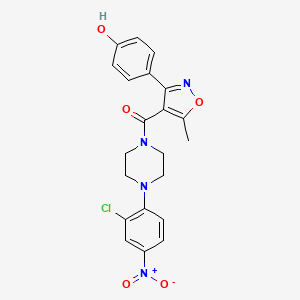
(4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-hydroxyphenyl)-5-methylisoxazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-hydroxyphenyl)-5-methylisoxazol-4-yl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C21H19ClN4O5 and its molecular weight is 442.856. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Piperazine Derivatives in Therapeutics
Piperazine derivatives feature prominently in therapeutic research due to their versatility in drug design. These compounds are integral to the development of a wide range of pharmaceuticals, including antipsychotics, antidepressants, and anticancer agents. The structural modification of the piperazine nucleus can significantly influence the medicinal properties of the resulting molecules, highlighting the scaffold's utility in discovering novel drug candidates. The therapeutic potential of piperazine-based molecules has been explored across various disease states, underscoring their role in generating new treatment options (Rathi et al., 2016).
Advanced Oxidation Processes
Compounds with specific functionalities, such as those found in the queried chemical structure, may also be investigated in the context of advanced oxidation processes (AOPs). These processes are crucial for addressing environmental contaminants and have been studied extensively for their efficiency in degrading various organic compounds. The research in this area focuses on understanding the mechanisms of degradation, identifying by-products, and evaluating the effectiveness of different AOPs in treating specific contaminants (Qutob et al., 2022).
Neuropharmacology and Drug Discovery
The pharmacological properties of compounds related to the query may also be relevant in neuropharmacology, especially in the development of ligands for dopamine receptors. This area of research is crucial for identifying novel treatments for neuropsychiatric disorders. By studying the structure-activity relationships of such compounds, researchers aim to design molecules with high specificity and efficacy for targeted dopamine receptors, potentially leading to breakthroughs in treating conditions like schizophrenia and Parkinson's disease (Jůza et al., 2022).
Antioxidant Properties and Cell Protection
Research into the antioxidant properties of chemical compounds, particularly those with hydroxyphenyl groups, is significant for understanding their potential in preventing cell damage. Compounds exhibiting radical scavenging activity can play a crucial role in developing treatments for diseases caused by oxidative stress. Such studies not only contribute to the pharmacological applications of these compounds but also offer insights into their role in dietary interventions (Yadav et al., 2014).
特性
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-[3-(4-hydroxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O5/c1-13-19(20(23-31-13)14-2-5-16(27)6-3-14)21(28)25-10-8-24(9-11-25)18-7-4-15(26(29)30)12-17(18)22/h2-7,12,27H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOHHJCUYQDHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)O)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
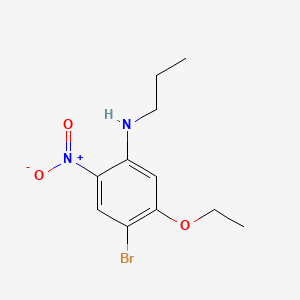


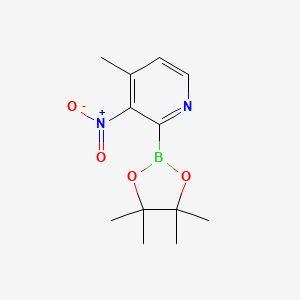
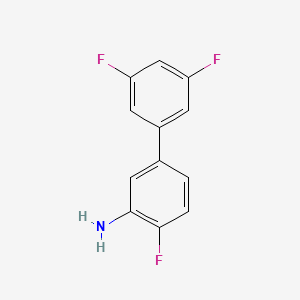

![6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B567020.png)

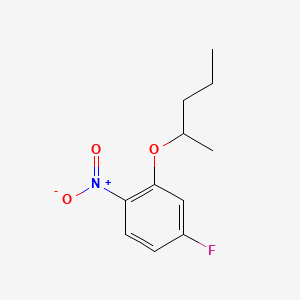

![7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567030.png)



